![molecular formula C13H21ClN2O B3154352 4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride CAS No. 774462-55-4](/img/structure/B3154352.png)
4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride
Overview
Description
4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride (4-PEAH) is an organic compound that is widely used in the synthesis of many organic molecules. It has a wide range of applications in the medical and scientific research fields. 4-PEAH is a white powder that is soluble in water and is used in a variety of laboratory experiments. 4-PEAH is also known by the chemical name 2-(1-Piperidinyl)ethanol hydrochloride and its CAS number is 824-56-4.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Dual Kinase Inhibition : Researchers have explored derivatives of 4-[2-(1-piperidinyl)ethoxy]aniline as inhibitors of specific kinases. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Investigating its potential as a kinase inhibitor could lead to novel drug candidates.
properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNXQBDXRKSTJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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